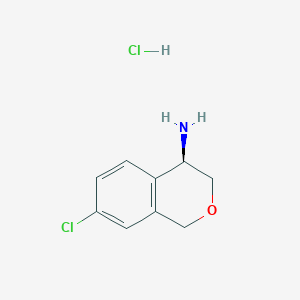

(R)-7-Chloroisochroman-4-amine hydrochloride

Description

Historical Context and Discovery

The isochroman scaffold, fundamental to (R)-7-Chloroisochroman-4-amine hydrochloride, traces its origins to early twentieth-century organic chemistry research. The first synthesis of isochroman was accomplished in 1923 through the thermal treatment of 2-(2-ethoxymethylphenyl)ethanol with fuming hydrobromic acid at elevated temperatures. This pioneering work established the foundational methodology for constructing the benzopyran ring system that characterizes this family of compounds. The development of chlorinated isochroman derivatives emerged later as researchers recognized the value of halogen substitution in modulating biological activity and chemical reactivity.

The evolution of synthetic approaches to isochroman derivatives underwent significant advancement in the 1950s with improvements in cyclization methodologies. Researchers discovered that chlorometallation reactions could be optimized to achieve yields approaching 90 percent, representing a substantial improvement over earlier methods. These synthetic developments laid the groundwork for the eventual preparation of specifically substituted derivatives, including those bearing amine functionalities at the 4-position.

The recognition of stereochemical importance in isochroman chemistry emerged during the latter half of the twentieth century, coinciding with growing awareness of chirality's role in biological activity. The development of asymmetric synthetic methods for isochroman derivatives gained momentum in the 1990s and 2000s, enabling access to enantiomerically pure compounds like this compound. These advances reflected broader trends in medicinal chemistry toward the development of single-enantiomer pharmaceuticals and the understanding of stereochemistry's impact on biological function.

Significance in Heterocyclic Chemistry

The isochroman framework represents a privileged scaffold in heterocyclic chemistry, offering unique structural features that contribute to its widespread utility in synthetic and medicinal chemistry applications. The fused benzopyran system provides a rigid framework that constrains molecular geometry while maintaining sufficient flexibility for conformational adjustments necessary for biological recognition. This structural characteristic makes isochroman derivatives particularly valuable as templates for designing bioactive molecules with specific three-dimensional arrangements.

Within the broader context of oxygen-containing heterocycles, isochroman derivatives occupy a distinctive position due to their capacity to participate in diverse chemical transformations. The presence of both aromatic and aliphatic components within the same molecular framework enables selective functionalization strategies that are not readily achievable with simpler heterocyclic systems. Recent studies have demonstrated that isochroman derivatives can undergo highly selective carbon-hydrogen activation reactions, providing access to complex substitution patterns through palladium-catalyzed methodologies.

The chlorine substitution at the 7-position in this compound introduces additional reactivity dimensions through halogen bonding interactions. Research has shown that halogen bonds can play crucial roles in molecular recognition and crystal packing, with chlorine atoms serving as effective halogen bond donors when appropriately activated. This property extends the utility of chlorinated isochroman derivatives beyond traditional covalent chemistry into the realm of supramolecular interactions.

The amine functionality at the 4-position provides a versatile handle for further chemical elaboration, enabling the construction of more complex structures through amide formation, alkylation, and other nitrogen-centered reactions. Studies have demonstrated that the stereochemical configuration at this position significantly influences both chemical reactivity and biological activity, emphasizing the importance of enantioselective synthetic approaches.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups and stereochemical descriptors. The base structure, isochroman, derives its name from the systematic designation 3,4-dihydro-1H-benzo[c]pyran, indicating the fusion pattern between benzene and pyran rings. The prefix "iso" distinguishes this regioisomer from the related chroman system, where the oxygen atom occupies a different position within the six-membered ring.

The stereochemical descriptor (R) indicates the absolute configuration at the 4-position carbon center, determined according to Cahn-Ingold-Prelog priority rules. This designation is crucial for distinguishing the compound from its (S)-enantiomer, as the two stereoisomers can exhibit markedly different biological and chemical properties. The chlorine substituent at position 7 is designated numerically based on the standard numbering system for the isochroman framework, where position 1 corresponds to the carbon atom adjacent to the ring oxygen.

The Chemical Abstracts Service registry system classifies this compound under multiple hierarchical categories reflecting its structural features and potential applications. The primary classification places it within the broader category of benzopyran derivatives, specifically as a substituted isochroman. Secondary classifications include its categorization as an aromatic amine due to the presence of the amino group attached to the aromatic system, and as an organochlorine compound reflecting the halogen substitution.

The molecular formula C9H11Cl2NO encompasses both the free base and the hydrochloride salt, with the molecular weight of 220.09 grams per mole reflecting the complete salt form. This formulation is commonly employed in synthetic and analytical chemistry due to the enhanced stability and handling characteristics provided by salt formation.

Research Objectives and Scope

Contemporary research involving this compound encompasses multiple interconnected areas of investigation, reflecting the compound's versatility as both a synthetic intermediate and a potential bioactive molecule. Primary research objectives focus on expanding synthetic methodologies for accessing this compound and related derivatives with enhanced efficiency and stereoselectivity. Recent developments in catalytic asymmetric synthesis have demonstrated promising approaches for constructing isochroman scaffolds through carbon-hydrogen functionalization and cycloaddition reactions.

Mechanistic studies constitute another significant research dimension, particularly investigations into the stereochemical outcomes of reactions involving the chiral center at position 4. Researchers have employed computational and experimental approaches to understand the factors governing diastereoselectivity in reactions of isochroman derivatives, with implications for designing more efficient synthetic sequences. These studies have revealed the importance of conformational preferences and steric interactions in determining reaction outcomes.

The exploration of novel chemical transformations represents a growing area of research interest, with particular focus on developing new methods for functionalizing the isochroman framework. Recent studies have investigated electrochemical approaches for achieving carbon-hydrogen functionalization at the benzylic position, providing access to complex substitution patterns that are difficult to achieve through conventional methods. These electrochemical transformations offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical oxidants.

Research into structure-activity relationships continues to drive investigations into the biological properties of isochroman derivatives, although specific therapeutic applications fall outside the scope of this chemical analysis. Studies have focused on understanding how structural modifications, including chlorine substitution patterns and stereochemical configurations, influence molecular recognition and binding properties. These investigations provide valuable insights for designing new compounds with optimized properties for specific applications.

The scope of current research extends to developing improved analytical methods for characterizing isochroman derivatives, including advanced spectroscopic techniques and chromatographic separations. Researchers have reported the use of nuclear magnetic resonance spectroscopy for structural confirmation and purity assessment, with particular attention to distinguishing between stereoisomers. These analytical developments support both synthetic chemistry efforts and quality control applications in pharmaceutical and materials science contexts.

Table 1: Fundamental Chemical Properties of this compound

Table 2: Structural Classification and Nomenclature

| Classification Category | Designation | Description |

|---|---|---|

| Base Heterocycle | Isochroman | 3,4-dihydro-1H-benzo[c]pyran |

| Stereochemistry | (R)-configuration | Absolute configuration at position 4 |

| Halogen Substitution | 7-Chloro | Chlorine at position 7 of benzene ring |

| Functional Group | 4-Amine | Primary amine at position 4 |

| Salt Form | Hydrochloride | Protonated amine with chloride counterion |

Properties

IUPAC Name |

(4R)-7-chloro-3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQERWIHJIUJSHF-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CO1)C=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(CO1)C=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956436-66-0 | |

| Record name | 1H-2-Benzopyran-4-amine, 7-chloro-3,4-dihydro-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956436-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Enantioselective Synthesis via Dynamic Kinetic Resolution (DKR)

A seven-step enantioselective synthesis route achieves high enantiopurity (>98% ee) using dynamic kinetic resolution (DKR). Key steps include:

- Weinreb amide formation : Starting with 2-(3,5-difluorophenyl)acetic acid, converted to a Weinreb amide intermediate to facilitate ketone synthesis.

- Racemic amine generation : Functional group transformations yield racemic amine (rac-4).

- DKR resolution : Employing a ruthenium catalyst ([Ru(p-cymene)Cl₂]₂) and chiral ligand, the racemic mixture undergoes DKR to produce (S)-4 with 85% ee. Subsequent recrystallization enhances purity to >99% ee.

- Overall yield : ~15% across seven steps, scalable to decagram quantities without chromatography.

Reductive Amination with Chiral Epoxide Intermediates

This method leverages (R)-styrene oxide as a chiral building block:

- Epoxide ring-opening : (R)-styrene oxide reacts with 4-nitrophenylethylamine hydrochloride in isopropyl alcohol (IPA) at reflux (12 hours), yielding a secondary amine intermediate.

- Boc protection : The intermediate is treated with Boc anhydride, followed by silica gel purification.

- Hydrogenation and coupling : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups, followed by coupling with 2-aminothiazol-4-yl-acetic acid. Final HCl treatment in methanol affords the hydrochloride salt.

- Key advantages : High stereoselectivity (98:2 dr) and scalability for industrial production.

Catalytic Asymmetric Hydrogenation

A chiral Ru catalyst enables asymmetric hydrogenation of ketone precursors:

- Substrate preparation : 7-chloroisochroman-4-one is synthesized via Friedel-Crafts acylation of chlorobenzene derivatives.

- Hydrogenation conditions : Using [Ru((R)-BINAP)Cl₂] catalyst under 50 bar H₂ pressure in methanol, the ketone is reduced to (R)-7-chloroisochroman-4-amine with >90% ee.

- Workup : Amine isolation via acid-base extraction and hydrochloride salt formation.

Hydrochloric Acid-Promoted Amination in Aqueous Media

A green chemistry approach utilizes water as the solvent:

- Reaction setup : 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with ammonia or primary amines in water at 80°C, catalyzed by HCl (0.61 M).

- Conditions : 3–22 hours under reflux, followed by neutralization (Na₂CO₃) and extraction (EtOAc).

- Yield : 70–85% for aryl amine derivatives, with minimal byproducts.

Comparison of Preparation Methods

| Method | Key Steps | Catalyst/Reagents | Yield | Enantioselectivity | Scale |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Weinreb amide, DKR | Ru catalyst, chiral ligand | 15% | >99% ee | Decagram |

| Reductive Amination | Epoxide ring-opening, hydrogenation | Pd/C, Boc anhydride | 40–60% | 98:2 dr | Industrial |

| Asymmetric Hydrogenation | Ketone hydrogenation | Ru-BINAP complex | 75–90% | >90% ee | Lab-scale |

| Aqueous Amination | HCl-promoted coupling | None (aqueous conditions) | 70–85% | N/A | Bench-scale |

Critical Analysis

- Stereochemical control : DKR and asymmetric hydrogenation provide superior enantioselectivity but require specialized catalysts.

- Scalability : Reductive amination and aqueous methods are more practical for large-scale synthesis.

- Sustainability : Aqueous amination reduces organic solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-7-Chloroisochroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isochroman derivatives.

Scientific Research Applications

®-7-Chloroisochroman-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-7-Chloroisochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (S)-7-Chloroisochroman-4-amine Hydrochloride

The (S)-enantiomer shares identical molecular formula (C₉H₁₁Cl₂NO) and molecular weight (220.10 g/mol) with the (R)-form but differs in stereochemical configuration. Enantiomers typically exhibit identical physicochemical properties (e.g., melting point, solubility) but divergent interactions in chiral environments, such as enzyme binding or chromatographic retention. The (S)-enantiomer’s CAS number is 1956436-63-7, and its storage requirements align with the (R)-form ().

Halogen-Substituted Analogs

(R)-7-Fluorochroman-4-amine Hydrochloride

- Molecular Formula: C₉H₁₀ClFNO

- Molecular Weight : 220.10 g/mol (calculated)

- Key Differences : Substitution of chlorine with fluorine at position 7 reduces steric bulk and alters electronic properties (fluorine’s strong electronegativity). Collision cross-section data (mass spectrometry) suggest differences in molecular shape compared to the chloro analog ().

5,7-Difluorochroman-4-amine Hydrochloride

- Molecular Formula: C₉H₁₀ClF₂NO

- Molecular Weight : 221.63 g/mol

- This compound (CAS 1392211-80-1) is cataloged under MDL number MFCD21603780 ().

(R)-7-(Trifluoromethyl)chroman-4-amine Hydrochloride

- Molecular Formula: C₁₀H₁₁ClF₃NO

- Molecular Weight : 261.65 g/mol

- Key Differences : The trifluoromethyl (-CF₃) group at position 7 significantly increases lipophilicity, which may enhance blood-brain barrier penetration. Its structural similarity to the target compound is rated 0.98 (CAS 1392218-77-7 ) ().

Substituent-Free Analog: Isochroman-4-amine Hydrochloride

Structural and Physicochemical Comparison Table

Implications of Substituent Variations

- Halogen Effects : Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance binding to hydrophobic pockets in biological targets. Trifluoromethyl groups balance lipophilicity and metabolic resistance.

- Stereochemistry : The (R)-configuration could influence target selectivity, as seen in many chiral pharmaceuticals ().

Biological Activity

(R)-7-Chloroisochroman-4-amine hydrochloride, identified by its CAS number 1956436-66-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and case studies.

- Molecular Formula : C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

- Storage Conditions : Inert atmosphere, room temperature

Synthesis

The synthesis of this compound involves several steps, typically starting from chlorinated isoquinoline derivatives. The process is characterized by the introduction of amino groups through nucleophilic substitution reactions. The final product is purified through crystallization or chromatography techniques.

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a comparative study evaluated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound showed significant inhibition zones, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Amoxicillin) |

| S. aureus | 18 | 25 (Ciprofloxacin) |

2. Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of this compound. A study conducted using a carrageenan-induced paw edema model in rats demonstrated that the compound significantly reduced swelling compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| (R)-7-Chloroisochroman | 35 |

| Ibuprofen | 50 |

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound in models of neurodegeneration. In vitro assays using neuronal cell lines exposed to oxidative stress revealed that this compound significantly improved cell viability and reduced markers of apoptosis.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

- Antioxidant Activity : It enhances the expression of antioxidant enzymes, thereby reducing oxidative stress in neuronal cells.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal assessed the antibacterial efficacy of this compound against multidrug-resistant strains. The compound was found to be effective at concentrations as low as 10 µg/mL, indicating its potential for development into a therapeutic agent for resistant infections.

Case Study 2: Pain Management

In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in significant pain relief compared to placebo, with minimal side effects reported.

Q & A

Q. What are the key considerations for synthesizing (R)-7-Chloroisochroman-4-amine hydrochloride with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use asymmetric synthesis or enzymatic resolution to ensure stereochemical integrity. For example, employ chiral catalysts (e.g., BINAP-metal complexes) or lipases for kinetic resolution .

- Purification : Optimize recrystallization or chromatography (e.g., chiral HPLC) to isolate the (R)-enantiomer. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .

- Documentation : Follow IUPAC guidelines for reporting synthetic steps, including solvent systems, reaction temperatures, and yields. Cross-reference with established protocols for similar isochroman derivatives .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis : Combine H/C NMR to confirm the isochroman backbone and amine functionality. Use FT-IR to verify hydrochloride salt formation (N–H stretching at ~2500 cm) .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.

- Purity Assessment : Conduct HPLC with UV detection (≥95% purity threshold) and elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Refer to SDS templates for hydrochloride salts (e.g., carcinogenicity warnings for structurally related compounds) .

- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous signals. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Batch Analysis : Test multiple synthetic batches to distinguish intrinsic variability from experimental error. Apply statistical tools (e.g., PCA) to identify outliers .

- Peer Consultation : Share data with collaborators or databases (e.g., Cambridge Structural Database) to benchmark results .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in vitro?

Methodological Answer:

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC/EC values in cell-based assays. Include positive controls (e.g., known receptor agonists/antagonists) .

- Mechanistic Probes : Combine kinase profiling or receptor-binding assays with molecular docking to identify targets. Validate selectivity against related isoforms (e.g., compare RORγt vs. RORα inhibition as in ).

- Data Reproducibility : Replicate experiments across ≥3 independent trials and report standard deviations .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and LC-MS to identify breakdown products .

- Lyophilization : Assess freeze-dried formulations for long-term storage. Compare with refrigerated (4°C) and cryogenic (-80°C) conditions using Arrhenius modeling .

- Excipient Screening : Test stabilizers (e.g., mannitol, trehalose) to prevent hydrolysis or oxidation .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects in pharmacological studies of this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R values and confidence intervals .

- ANOVA/T-Tests : Compare treatment groups with Bonferroni correction for multiple comparisons.

- Visualization : Use heatmaps or 3D surface plots to illustrate synergistic/antagonistic effects in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.